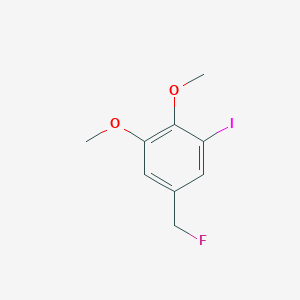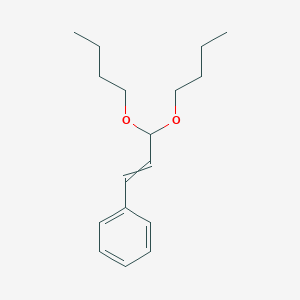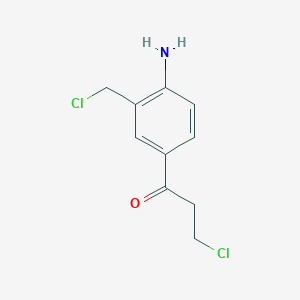
1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O3 It is a derivative of benzene, featuring both methoxy and trifluoromethoxy substituents, along with a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethyl ethers, which are synthesized through the reaction of aliphatic alcohols with hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin . The reaction conditions often require moderate to high temperatures and specific catalysts to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine and methoxy groups makes it susceptible to nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy and stability.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets, influencing its overall biological and chemical activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Difluoro-2,5-dimethoxybenzene: Similar structure but lacks the trifluoromethoxy group.
1-Fluoro-4-(trifluoromethoxy)benzene: Similar but lacks the methoxy groups.
Trifluoromethyl ethers: A broader class of compounds with similar trifluoromethoxy substituents.
Uniqueness
1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene is unique due to the combination of methoxy, trifluoromethoxy, and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H8F4O3 |
|---|---|
Peso molecular |
240.15 g/mol |
Nombre IUPAC |
1-fluoro-4,5-dimethoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O3/c1-14-7-3-5(10)6(4-8(7)15-2)16-9(11,12)13/h3-4H,1-2H3 |
Clave InChI |
LBFOLNNYIGEBCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1OC)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)



![Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-](/img/structure/B14065441.png)








